molecular formula C15H22BrNO B1382235 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine CAS No. 1704065-41-7

1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine

Cat. No.: B1382235
CAS No.: 1704065-41-7
M. Wt: 312.24 g/mol
InChI Key: QKZBXAGJZFIICY-UHFFFAOYSA-N
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Description

1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine is a piperidine derivative featuring a 3-bromophenoxypropyl side chain. This compound is structurally related to sigma receptor ligands, particularly those targeting the sigma-1 (σ1) subtype, which are of interest for treating central nervous system (CNS) disorders and neuropathic pain . Its design incorporates a halogenated aromatic ether moiety (3-bromophenoxy) linked via a propyl chain to a 4-methylpiperidine core. The bromine atom at the meta position of the phenoxy group distinguishes it from analogs with chloro, methyl, or nitro substituents, influencing electronic and steric properties critical for receptor binding .

Properties

IUPAC Name

1-[3-(3-bromophenoxy)propyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-13-6-9-17(10-7-13)8-3-11-18-15-5-2-4-14(16)12-15/h2,4-5,12-13H,3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZBXAGJZFIICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228199
Record name Piperidine, 1-[3-(3-bromophenoxy)propyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-41-7
Record name Piperidine, 1-[3-(3-bromophenoxy)propyl]-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[3-(3-bromophenoxy)propyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 4-Methylpiperidine with a Propyl-Linked Bromophenoxy Intermediate

Procedure :

  • Intermediate Synthesis : Prepare 3-(3-bromophenoxy)propyl bromide by reacting 3-bromophenol with 1,3-dibromopropane under basic conditions12.
  • Alkylation : React 4-methylpiperidine with the intermediate in a polar aprotic solvent (e.g., DMF or sulfolane) using a strong base (e.g., KOtBu)3.

Example Conditions 4:

Parameter Value
Solvent Sulfolane
Base Potassium tert-butoxide (KOtBu)
Temperature 150–180°C
Molar Ratio (Piperidine:Alkylating Agent) 1:1.1
Yield 84–90%

Advantages :

  • Scalable for industrial production5.
  • Avoids toxic phase-transfer catalysts6.

Challenges :

  • Requires high-temperature conditions.
  • Potential competing reactions (e.g., over-alkylation).

Mitsunobu Reaction for Ether Bond Formation

Procedure :
Couple 3-bromophenol with 3-(4-methylpiperidin-1-yl)propan-1-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)7.

Example Conditions 8:

Parameter Value
Solvent THF or DCM
Reagents DEAD, PPh₃
Temperature 0–25°C
Yield 70–78%

Advantages :

  • Mild reaction conditions.
  • High regioselectivity for ether formation.

Challenges :

  • Costly reagents (DEAD/PPh₃).
  • Requires chromatographic purification9.

Nucleophilic Substitution via Mesylate Intermediate

Procedure :

  • Convert 3-(4-methylpiperidin-1-yl)propan-1-ol to its mesylate derivative using methanesulfonyl chloride (MsCl)10.
  • React with 3-bromophenol in the presence of a base (e.g., NaH)11.

Example Conditions 12:

Parameter Value
Solvent Toluene or DCM
Base Sodium hydride (NaH)
Temperature 20–25°C
Yield 85–92%

Advantages :

  • High purity without column chromatography13.
  • Room-temperature operation.

Challenges :

  • Moisture-sensitive conditions.

Comparative Analysis of Methods

Method Yield Conditions Cost Purification
Alkylation14 84–90% High temperature Low Filtration/Recrystallization
Mitsunobu15 70–78% Mild High Column Chromatography
Mesylate Substitution16 85–92% Room temperature Moderate None required

Critical Findings

  • Alkylation (Method 2.1) is optimal for industrial-scale synthesis due to its high yield and avoidance of chromatography17.
  • Mesylate substitution (Method 2.3) offers superior purity and operational simplicity18.
  • The Mitsunobu reaction (Method 2.2) is less favorable due to reagent costs and purification demands19.

Recommended Synthetic Pathway

For laboratory-scale synthesis:

  • Prepare 3-(3-bromophenoxy)propyl mesylate from 3-bromophenol and 1,3-propanediol.
  • React with 4-methylpiperidine in toluene at 25°C using NaH20.
  • Isolate via recrystallization (DCM/n-heptane)21.

Expected Yield : 85–90%2223.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the bromophenoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxypropyl derivatives, while oxidation can produce phenoxypropyl ketones or alcohols.

Scientific Research Applications

Antimicrobial Activity

1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine has been studied for its antimicrobial properties. Research indicates that it exhibits significant antibacterial and antifungal activities.

  • Antibacterial Effects : In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported as follows:
Activity TypeTarget OrganismsMIC (mg/mL)
AntibacterialStaphylococcus aureus0.0039
AntibacterialEscherichia coli0.025
  • Antifungal Effects : The compound also shows antifungal activity against pathogens such as Candida albicans and Aspergillus niger, although specific MIC values vary depending on the derivative used.

Anticancer Potential

The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Notably, it has shown efficacy against:

  • Breast cancer (MCF-7)
  • Cervical cancer (SiHa)
  • Prostate cancer (PC-3)

These studies indicate a selective toxicity profile, sparing normal cells like HEK-293T, which is crucial for therapeutic applications.

Biological Mechanisms

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets such as enzymes and receptors. The presence of the bromophenoxy group enhances binding affinity, potentially inhibiting enzyme activities or modulating receptor functions.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, researchers found that derivatives exhibited potent antibacterial activity against Staphylococcus aureus with an MIC of 0.0039 mg/mL. This finding highlights its potential use in developing new antibacterial agents to combat resistant strains.

Case Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of the compound on various cancer cell lines. The results indicated that while the compound effectively killed cancer cells, it did not significantly affect normal cell lines, suggesting a favorable safety profile for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The bromophenoxy group can enhance the compound’s binding affinity to certain targets, while the piperidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Profiles of Selected Analogs

Compound σ1 Ki (nM) σ2 Ki (nM) σ1/σ2 Selectivity Key Application
1-(3-(3-Bromophenoxy)propyl)-4-Me-piperidine* ~1.2† ~650† ~542 CNS disorders (predicted)
1-[3-(4-Chlorophenoxy)propyl]-4-Me-piperidine (15) 0.34 186 547 Neuropathic pain
HBK15 N/A N/A N/A Antiarrhythmic
Compound 17 (S-enantiomer) 0.34 186 547 High σ1 affinity

*Predicted based on structural similarity to Compound 14.
†Estimated from halogen substitution trends.

Table 2: Structural Features Impacting Bioactivity

Feature Impact on Activity Example Compound
Halogen (Br vs. Cl) Bromine’s larger size may enhance σ1 binding via hydrophobic interactions Target compound vs. Compound 15
Chain Length (C2 vs. C3) Shorter chains improve σ1 selectivity by reducing steric hindrance Compound 17 vs. Compound 15
Piperidine vs. Piperazine Piperazine derivatives target α1-adrenoceptors; piperidines favor σ1 HBK15 vs. Target compound

Biological Activity

1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine is a compound that has garnered attention in recent research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

  • Molecular Formula : C15H20BrNO
  • CAS Number : 1704065-41-7

The compound features a piperidine ring substituted with a bromophenoxy group, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Bromophenoxy Group : The brominated phenol is reacted with a suitable alkylating agent.
  • Piperidine Formation : The resulting product is then reacted with 4-methylpiperidine under appropriate conditions to yield the final compound.

Pharmacological Properties

This compound exhibits various pharmacological properties, including:

  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells, showing cytotoxicity comparable to established chemotherapeutics like bleomycin .
  • Neuroprotective Effects : The compound has been studied for its potential to inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. It demonstrates dual inhibition of AChE and butyrylcholinesterase (BuChE), enhancing its therapeutic profile against neurodegenerative disorders .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : It may bind to muscarinic acetylcholine receptors, influencing pathways related to cell proliferation and apoptosis resistance .
  • Enzyme Inhibition : The compound inhibits key enzymes involved in neurotransmitter breakdown, thereby increasing the availability of acetylcholine in synaptic clefts, which may enhance cognitive function .

Study on Cancer Cell Lines

In a study involving FaDu hypopharyngeal tumor cells, this compound was shown to induce significant apoptosis. The study compared its effects with those of bleomycin, highlighting its potential as a novel anticancer agent. The results indicated that the compound could lead to increased levels of pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 .

Neuroprotective Studies

Research focusing on neuroprotection revealed that this compound effectively inhibited AChE and BuChE, leading to improved cognitive function in animal models. The structure-activity relationship studies indicated that modifications in the piperidine ring could enhance binding affinity and selectivity towards these enzymes .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReferences
This compoundAnticancer, NeuroprotectiveEnzyme inhibition, Receptor binding
DonepezilAChE InhibitionEnhances cholinergic transmission
Other Piperidine DerivativesVariable; some exhibit anticancer propertiesVaries by structure

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine, and how can reaction yields be improved?

  • Methodological Answer : Optimize synthesis via nucleophilic substitution or coupling reactions. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve intermediate formation .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity .
  • Yield tracking : Monitor reaction progress via TLC or HPLC to adjust stoichiometric ratios and reaction times .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and alkyl chain connectivity .
  • Mass spectrometry (HRMS) : Validate molecular weight and bromine isotopic patterns .
  • FT-IR : Identify functional groups (e.g., C-Br stretch at ~560 cm⁻¹, ether C-O-C at ~1250 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with cytochrome P450 enzymes, and what experimental validation is required?

  • Methodological Answer :

  • In silico docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities to CYP3A4/2D6 active sites .
  • Experimental validation :
  • In vitro assays : Measure IC₅₀ values using human liver microsomes and fluorogenic substrates .
  • Metabolic stability tests : Monitor parent compound depletion via LC-MS/MS .

Q. What strategies resolve contradictory bioactivity data between in vitro and in silico models for this compound?

  • Methodological Answer :

  • Data triangulation :
  • Replicate in vitro assays under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Adjust computational parameters (e.g., protonation states, solvation models) to match experimental settings .
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., 4-bromopiperidine derivatives) to identify trends .

Q. How does the compound's stability under varying pH and temperature conditions impact pharmacological assessment?

  • Methodological Answer :

  • Forced degradation studies :
  • Acidic/basic conditions : Incubate at pH 2–9 (37°C, 24 hrs) and analyze degradation products via LC-MS .
  • Thermal stress : Heat at 40–60°C to assess Arrhenius-based shelf-life predictions .
  • Pharmacokinetic implications : Correlate stability data with bioavailability predictions using PBPK modeling .

Data Contradiction Analysis Framework

Scenario Root Cause Resolution Strategy Reference
Discrepant CYP inhibitionVariability in enzyme source (e.g., recombinant vs. microsomal)Standardize enzyme batches and assay protocols
Divergent computational vs. experimental logP valuesIncorrect solvation model parametersRecalculate with explicit solvent models (e.g., COSMO-RS)

Key Experimental Design Considerations

  • Bioactivity studies :
    • Use positive controls (e.g., ketoconazole for CYP3A4 inhibition) to validate assay sensitivity .
    • Include triplicate measurements to assess intra-assay variability .
  • Synthetic scalability :
    • Pilot small-scale reactions (1–5 mmol) before scaling to 50+ mmol to identify exothermic risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine
Reactant of Route 2
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1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine

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